Besonprodil

Catalog No.
S521011
CAS No.
253450-09-8
M.F
C21H23FN2O3S
M. Wt
402.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Besonprodil

CAS Number

253450-09-8

Product Name

Besonprodil

IUPAC Name

6-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethylsulfinyl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C21H23FN2O3S

Molecular Weight

402.5 g/mol

InChI

InChI=1S/C21H23FN2O3S/c22-17-3-1-15(2-4-17)13-16-7-9-24(10-8-16)11-12-28(26)18-5-6-19-20(14-18)27-21(25)23-19/h1-6,14,16H,7-13H2,(H,23,25)

InChI Key

FCBQJNCAKZSIAH-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Solubility

Soluble in DMSO, not in water

Synonyms

6-((2-(4-((4-fluorophenyl)methyl)-1-piperidinyl)ethyl)sulfinyl)-2-(3H)-benzoxazolone, besonprodil, CI-1041, PD 196860, PD196860

Canonical SMILES

C1CN(CCC1CC2=CC=C(C=C2)F)CCS(=O)C3=CC4=C(C=C3)NC(=O)O4

Description

The exact mass of the compound Besonprodil is 402.14134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Besonprodil, also known by its chemical identifier CI-1041, is a pharmaceutical compound that functions primarily as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This compound is characterized by its chemical formula C21H23FN2O3S and a molecular weight of approximately 396.49 g/mol . Besonprodil is notable for its potential therapeutic applications in treating various neurological disorders, particularly those associated with excitotoxicity, which is caused by excessive activation of NMDA receptors.

The chemical reactivity of besonprodil involves several key transformations, particularly in the context of its synthesis and modification. One significant reaction includes the intramolecular Friedel-Crafts acylation, which can lead to the formation of complex bicyclic structures. Additionally, besonprodil can undergo various substitution reactions due to the presence of functional groups such as the benzoxazolone moiety, which enhances its biological activity .

Besonprodil exhibits selective antagonistic properties toward the NR2B subunit of NMDA receptors. This selectivity is crucial because it minimizes unwanted side effects typically associated with broader NMDA receptor antagonism. The compound has been shown to modulate synaptic plasticity and has potential neuroprotective effects, making it a candidate for treating conditions like chronic pain and neurodegeneration . Its ability to inhibit excitotoxicity suggests that it could be beneficial in managing diseases such as Alzheimer's and multiple sclerosis.

The synthesis of besonprodil involves several steps that typically include:

  • Formation of Benzoxazolone: Starting from 4-(2-hydroxyethyl)phenol, a series of reactions including Mitsunobu reactions are employed to introduce necessary side chains.
  • Intramolecular Reactions: The use of protective groups allows for controlled reactions leading to the formation of the desired bicyclic structures.
  • Final Modifications: Subsequent reductions and acylation steps yield the final product with high purity and yield .

Besonprodil's primary applications lie in the field of neurology, specifically as a potential treatment for:

  • Neuropathic Pain: By modulating NMDA receptor activity, it may alleviate chronic pain conditions.
  • Neurodegenerative Diseases: Its neuroprotective properties could be beneficial in diseases characterized by excitotoxicity.
  • Cognitive Disorders: Research suggests that it may enhance cognitive function by improving synaptic plasticity .

Interaction studies have demonstrated that besonprodil can effectively inhibit NMDA receptor-mediated excitatory neurotransmission. The compound's selectivity for the NR2B subunit has been highlighted in various studies, showing less interference with other receptor subtypes, which could lead to fewer side effects compared to non-selective NMDA antagonists . Furthermore, studies indicate that besonprodil may enhance the efficacy of other neuroprotective agents when used in combination therapies.

Besonprodil shares structural and functional similarities with several other compounds known for their NMDA receptor antagonistic properties. Here are some notable compounds for comparison:

Compound NameStructure TypeSelectivityNotable Uses
IfenprodilBenzazepineNR2B selectivePain management
WMS-1410Benzazepine derivativeNR2B selectiveCognitive enhancement
MemantineAdamantane derivativeNon-selectiveAlzheimer's disease treatment
KetamineArylcyclohexylamineNon-selectiveAnesthesia; depression treatment

Uniqueness of Besonprodil

What sets besonprodil apart from these compounds is its specific selectivity for the NR2B subunit without significant interaction with other NMDA receptor subtypes. This selectivity may reduce adverse effects while maintaining therapeutic efficacy in neurological applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

402.14134194 g/mol

Monoisotopic Mass

402.14134194 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5K3N2D15WW

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN2B (NMDAR2B) [HSA:2904] [KO:K05210]

Other CAS

253450-09-8

Wikipedia

Besonprodil

Dates

Modify: 2024-02-18
1: Ouattara B, Hoyer D, Grégoire L, Morissette M, Gasparini F, Gomez-Mancilla B, Di Paolo T. Changes of AMPA receptors in MPTP monkeys with levodopa-induced dyskinesias. Neuroscience. 2010 Jun 2;167(4):1160-7. doi: 10.1016/j.neuroscience.2010.03.022. Epub 2010 Mar 18. PubMed PMID: 20303391.
2: Morissette M, Samadi P, Hadj Tahar A, Bélanger N, Di Paolo T. Striatal Akt/GSK3 signaling pathway in the development of L-Dopa-induced dyskinesias in MPTP monkeys. Prog Neuropsychopharmacol Biol Psychiatry. 2010 Apr 16;34(3):446-54. doi: 10.1016/j.pnpbp.2009.12.011. Epub 2009 Dec 16. PubMed PMID: 20026151.
3: Tamim MK, Samadi P, Morissette M, Grégoire L, Ouattara B, Lévesque D, Rouillard C, Di Paolo T. Effect of non-dopaminergic drug treatment on Levodopa induced dyskinesias in MPTP monkeys: common implication of striatal neuropeptides. Neuropharmacology. 2010 Jan;58(1):286-96. doi: 10.1016/j.neuropharm.2009.06.030. Epub 2009 Jul 2. PubMed PMID: 19576910.
4: Ouattara B, Belkhir S, Morissette M, Dridi M, Samadi P, Grégoire L, Meltzer LT, Di Paolo T. Implication of NMDA receptors in the antidyskinetic activity of cabergoline, CI-1041, and Ro 61-8048 in MPTP monkeys with levodopa-induced dyskinesias. J Mol Neurosci. 2009 Jun;38(2):128-42. doi: 10.1007/s12031-008-9137-8. Epub 2008 Aug 14. PubMed PMID: 18704766.
5: Samadi P, Morissette M, Calon F, Hadj Tahar A, Dridi M, Belanger N, Meltzer LT, Bédard PJ, Di Paolo T. Normalization of GABAA receptor specific binding in the substantia nigra reticulata and the prevention of L-dopa-induced dyskinesias in MPTP parkinsonian monkeys. Synapse. 2008 Feb;62(2):101-9. PubMed PMID: 17992687.
6: Borza I, Bozó E, Barta-Szalai G, Kiss C, Tárkányi G, Demeter A, Gáti T, Háda V, Kolok S, Gere A, Fodor L, Nagy J, Galgóczy K, Magdó I, Agai B, Fetter J, Bertha F, Keserü GM, Horváth C, Farkas S, Greiner I, Domány G. Selective NR1/2B N-methyl-D-aspartate receptor antagonists among indole-2-carboxamides and benzimidazole-2-carboxamides. J Med Chem. 2007 Mar 8;50(5):901-14. Epub 2007 Feb 10. PubMed PMID: 17290978.
7: Morissette M, Dridi M, Calon F, Hadj Tahar A, Meltzer LT, Bédard PJ, Di Paolo T. Prevention of dyskinesia by an NMDA receptor antagonist in MPTP monkeys: effect on adenosine A2A receptors. Synapse. 2006 Sep 1;60(3):239-50. PubMed PMID: 16739115.
8: Morissette M, Dridi M, Calon F, Hadj Tahar A, Meltzer LT, Bédard PJ, Di Paolo T. Prevention of levodopa-induced dyskinesias by a selective NR1A/2B N-methyl-D-aspartate receptor antagonist in parkinsonian monkeys: implication of preproenkephalin. Mov Disord. 2006 Jan;21(1):9-17. PubMed PMID: 16127720.
9: Barton ME, White HS, Wilcox KS. The effect of CGX-1007 and CI-1041, novel NMDA receptor antagonists, on NMDA receptor-mediated EPSCs. Epilepsy Res. 2004 Mar;59(1):13-24. PubMed PMID: 15135163.
10: Barton ME, White HS. The effect of CGX-1007 and CI-1041, novel NMDA receptor antagonists, on kindling acquisition and expression. Epilepsy Res. 2004 Mar;59(1):1-12. PubMed PMID: 15135162.
11: Hadj Tahar A, Grégoire L, Darré A, Bélanger N, Meltzer L, Bédard PJ. Effect of a selective glutamate antagonist on L-dopa-induced dyskinesias in drug-naive parkinsonian monkeys. Neurobiol Dis. 2004 Mar;15(2):171-6. PubMed PMID: 15006686.
12: Kovács G, Kocsis P, Tarnawa I, Horváth C, Szombathelyi Z, Farkas S. NR2B containing NMDA receptor dependent windup of single spinal neurons. Neuropharmacology. 2004 Jan;46(1):23-30. PubMed PMID: 14654094.
13: Chen LR, Wesley JA, Bhattachar S, Ruiz B, Bahash K, Babu SR. Dissolution behavior of a poorly water soluble compound in the presence of Tween 80. Pharm Res. 2003 May;20(5):797-801. PubMed PMID: 12751636.

Explore Compound Types